![molecular formula C16H15F2N3O4S B1502865 2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole CAS No. 922727-65-9](/img/structure/B1502865.png)

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole

Overview

Description

This compound is also known as Pantoprazole D6 . It is a deuterated form of Pantoprazole, which is a proton pump inhibitor (PPI) used to treat acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome . Pantoprazole D6 works by inhibiting the production of acid in the stomach, which helps to relieve symptoms such as heartburn, regurgitation, and nausea .

Molecular Structure Analysis

The molecular formula of Pantoprazole D6 is C16H9D6F2N3O4S . It contains a benzimidazole derivative that has six deuterium atoms . Deuterium is a heavy isotope of hydrogen that is used in the production of deuterated drugs for various reasons, such as improving drug stability, reducing toxicity, and enhancing drug efficacy .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on derivatives similar to the compound often explores the synthesis, characterization, and potential applications of these molecules in chemistry. For instance, the synthesis and green metric evaluation of related benzimidazole derivatives highlight the chemical processes involved in creating such compounds, emphasizing the importance of green chemistry principles in their synthesis. This research is crucial for understanding the environmental impact and efficiency of synthesizing complex molecules (Rohidas Gilbile, R. Bhavani, Ritu Vyas, 2017).

Molecular Interactions and Biological Activity

The chemical structure of benzimidazole derivatives, including the one specified, enables them to interact with biological molecules in specific ways. Studies on similar compounds demonstrate their potential in binding with DNA or proteins, which could be utilized in therapeutic agents or biochemical research. For example, research into the binding affinities and interactions of benzimidazole derivatives with calf thymus DNA reveals their potential as intercalative agents, which could inform drug design or molecular biology studies (Reinner O. Omondi, Rajesh Bellam, S. Ojwach, D. Jaganyi, A. Fatokun, 2020).

Applications in Material Science

The intrinsic properties of benzimidazole derivatives, such as their ability to form stable complexes with metals, make them of interest in material science and catalysis. The synthesis and study of benzimidazolin-2-ylidene complexes of palladium(II) featuring a thioether moiety, for example, highlight the potential of these compounds in catalytic applications, showcasing their versatility beyond biological systems (J. C. Bernhammer, H. Huynh, 2014).

Analytical and Sensory Applications

Benzimidazole derivatives can also be used as chemosensors due to their ability to interact with specific ions or molecules, indicating their broad applicability in analytical chemistry. The use of 2,6-bis(benzimidazolyl)pyridine as a chemosensor for fluoride ions is an example of how these compounds can be applied in detecting environmental or biological analytes (B. Chetia, P. Iyer, 2008).

Mechanism of Action

Target of Action

Pantoprazole-d6, also known as 2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole, primarily targets the hydrogen-potassium ATPase pump, also known as the proton pump, located on the secretory surface of the gastric parietal cell .

Mode of Action

Pantoprazole-d6 suppresses the final step in gastric acid production by covalently binding to the hydrogen-potassium ATPase enzyme system. This binding leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . The binding of pantoprazole-d6 to the hydrogen-potassium ATPase enzyme is irreversible, and new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

Pantoprazole-d6 disrupts protein degradation systems and sensitizes cancer cells to death under various stresses . It increases autophagosomes formation and affects autophagic flux depending on the pH conditions . Pantoprazole-d6 specifically elevated SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation .

Pharmacokinetics

Pantoprazole-d6 is well absorbed, undergoes little first-pass metabolism, and has an absolute bioavailability of approximately 77% . It is mainly metabolized by cytochrome P450 (CYP) 2C19, converting to 4’-demethyl pantoprazole . The genetic polymorphism of CYP2C19 affects the pharmacokinetics and/or pharmacodynamics of pantoprazole-d6 .

Result of Action

The action of pantoprazole-d6 leads to significant inhibition of gastric acid secretion, which persists longer than 24 hours . This results in the healing of erosive esophagitis, control of symptoms related to Zollinger–Ellison syndrome, and treatment of gastroesophageal reflux disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pantoprazole-d6. For instance, the extensive metabolism of pantoprazole-d6 in the human body can explain the comparatively low concentrations of pantoprazole-d6 in environmental water samples . Furthermore, the genetic polymorphism of CYP2C19, which is responsible for the metabolism of pantoprazole-d6, can affect the pharmacokinetics and/or pharmacodynamics of pantoprazole-d6 .

Future Directions

properties

IUPAC Name |

2-[[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPSEEYGBUAQFF-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678727 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pantoprazole-d6 | |

CAS RN |

922727-65-9 | |

| Record name | 2-({3,4-Bis[(~2~H_3_)methyloxy]pyridin-2-yl}methanesulfinyl)-6-(difluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

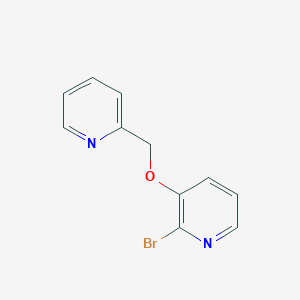

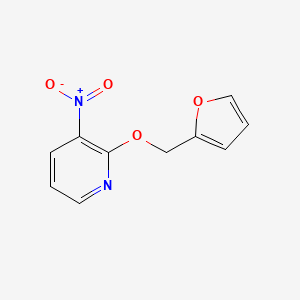

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)

![5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1502805.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1502807.png)